N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-methyl-acetamide
Description
N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-methyl-acetamide (CAS: 1353957-51-3) is a chloroacetamide derivative characterized by a benzyl-piperidine scaffold substituted with a methyl group and a chloroacetamide moiety. The compound’s structure combines a piperidine ring, a benzyl group at the 1-position, and a chloroacetamide chain at the 2-position via a methylene bridge.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-2-yl)methyl]-2-chloro-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-18(16(20)11-17)13-15-9-5-6-10-19(15)12-14-7-3-2-4-8-14/h2-4,7-8,15H,5-6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEASTRFBRJPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCN1CC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-methyl-acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the benzyl group. The final steps involve the chlorination of the acetamide group and the methylation of the nitrogen atom. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The chlorinated acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Cholinesterase Inhibition :
N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-methyl-acetamide has been studied for its potential as a cholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease. The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests that it may enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine.
Muscarinic Receptor Modulation :
Research indicates that this compound interacts with muscarinic receptors, which play crucial roles in cognitive functions and neurotransmission. Its selective modulation of these receptors positions it as a candidate for developing treatments for schizophrenia and other cognitive disorders.
Pharmacological Studies
Biological Activity :
Studies have shown that this compound exhibits significant biological activity through its interactions with neurotransmitter systems. It has been investigated for its potential effects on pain modulation and psychoactive properties, indicating its role as an analgesic or central nervous system depressant.
Pharmacokinetics :
Pharmacokinetic studies highlight that the compound exhibits low intrinsic clearance when incubated with liver microsomes, suggesting challenges in achieving adequate systemic exposure. However, improved exposure under specific metabolic conditions has been noted in transgenic mouse models.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Enzyme Inhibition Studies : In vitro assays demonstrated effective inhibition of both AChE and BuChE, utilizing radiolabeled binding assays to assess receptor interactions. The compound showed varying selectivity profiles against these enzymes.
- Therapeutic Potential : Preclinical evaluations have emphasized the compound's efficacy in enhancing cholinergic signaling, potentially leading to significant improvements in cognitive function among subjects with neurodegenerative conditions.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and characteristics of this compound compared to structurally similar compounds:
| Compound Name | Cholinesterase Inhibition | Muscarinic Receptor Modulation | Therapeutic Applications |
|---|---|---|---|
| This compound | Significant | Antagonist | Alzheimer's, Parkinson's |
| N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-methyl-acetamide | Moderate | Agonist | Schizophrenia |
| N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-ethyl-acetamide | Weak | None | Not specified |
Mechanism of Action
The mechanism of action of N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Research and Industrial Relevance
- Herbicide Analogs: Alachlor and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) demonstrate the agrochemical utility of chloroacetamides, targeting weed-specific enzymes . The target compound’s piperidine-benzyl group may redirect selectivity toward non-plant biological targets.
- The target compound’s piperidine scaffold aligns with motifs seen in neuraminidase inhibitors and GPCR modulators .
Biological Activity
N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-methyl-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group and a chloroacetamide moiety. Its molecular formula is with a molecular weight of approximately 320.9 g/mol. The presence of the chlorine atom enhances its reactivity, making it suitable for various biological interactions.
This compound is primarily investigated for its interaction with cholinesterase enzymes. By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is impaired.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against acetylcholinesterase (AChE), making it a candidate for treating cognitive disorders. In vitro studies have shown that related compounds can inhibit AChE with varying potencies, suggesting that structural modifications can enhance efficacy.
Receptor Binding
The compound may also interact with various neurotransmitter receptors. Studies suggest potential binding affinity to muscarinic receptors, which are implicated in several neurological conditions, including schizophrenia and other cognitive disorders . This interaction could lead to therapeutic benefits by modulating neurotransmitter systems.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance, variations in the piperidine substituents or the acetamide moiety can alter its interaction with biological targets. A comparative analysis with similar compounds highlights how specific substitutions can enhance or diminish activity against AChE and other targets .
| Compound Name | Structure | AChE Inhibition Activity | Notes |
|---|---|---|---|
| This compound | Structure | Moderate | Potential use in Alzheimer's treatment |
| N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-methyl-acetamide | Structure | High | More potent AChE inhibitor |
| N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide | Structure | Low | Less effective against AChE |
Neuroleptic Activity
A study on related benzamide derivatives demonstrated that structural changes led to significant differences in neuroleptic activity. Compounds similar to this compound were evaluated for their effects on apomorphine-induced stereotyped behavior in rats, revealing a correlation between structure and antipsychotic efficacy .
Cholinesterase Inhibition
In another investigation, derivatives of piperidine showed promising results as AChE inhibitors, with some compounds exhibiting over 15 times greater activity than standard treatments like metoclopramide. This suggests that this compound could be developed further for enhanced therapeutic applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
